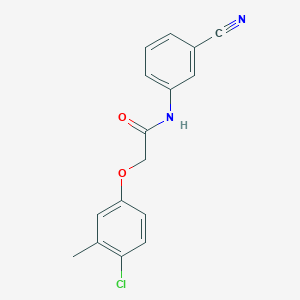
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, also known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. Incretin helps regulate blood sugar levels by stimulating the release of insulin and reducing the production of glucose in the liver.
Mécanisme D'action
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors work by blocking the enzyme 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, which breaks down the hormone incretin. Incretin helps regulate blood sugar levels by stimulating the release of insulin and reducing the production of glucose in the liver. By blocking 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors increase the levels of incretin in the body, which in turn helps regulate blood sugar levels.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been shown to have several biochemical and physiological effects. These drugs increase the levels of incretin in the body, which helps regulate blood sugar levels. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been shown to reduce inflammation, improve endothelial function, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have several advantages for lab experiments. These drugs are easy to administer and have a favorable safety profile. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been extensively studied and their mechanism of action is well-understood. However, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors also have some limitations for lab experiments. These drugs may have off-target effects that could interfere with experimental results. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors may not be suitable for all types of experiments.
Orientations Futures
There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors. One area of interest is the potential use of these drugs in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, researchers are exploring the use of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors in combination with other drugs for the treatment of type 2 diabetes. Finally, there is ongoing research into the development of new 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate involves the reaction between 4-(2,5-dioxo-1-pyrrolidinyl)phenyl hydrazine and phenylacetyl chloride in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Applications De Recherche Scientifique
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been extensively studied for their effectiveness in treating type 2 diabetes. Several clinical trials have shown that these drugs can improve glycemic control and reduce the risk of cardiovascular disease in patients with type 2 diabetes. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been shown to have a favorable safety profile and are generally well-tolerated by patients.
Propriétés
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-10-11-17(21)19(16)14-6-8-15(9-7-14)23-18(22)12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPLWCAKTLFCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)

![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)
![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)
![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)


![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)